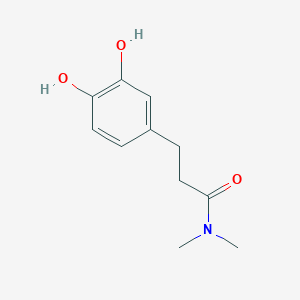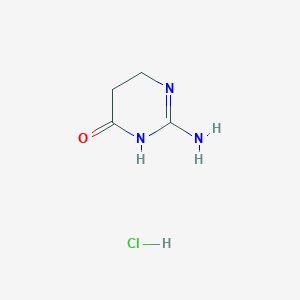
beta-Alacleatinine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-alanine-hydrochloride is a complex that has been studied for its crystal structure, vibrational properties, and protonation character. The crystal structure of the beta-alanine-hydrochloride (2:1) complex has been determined using X-ray diffraction, revealing that it forms as a monoclinic crystal with space group C2/c. The structure comprises chloride anions and protonated beta-alanine dimers, which are joined by strong, symmetric hydrogen bonds .
Synthesis Analysis
The synthesis of beta-alanine derivatives can occur in the gas phase, as demonstrated by the reactions of protonated hydroxylamine with acetic and propanoic acids. These reactions preferentially yield the beta form of protonated alanine (beta-AlaH+) over the alpha form. The preference for the beta form is attributed to more efficient hydrogen bonding in the transition structure and the final product, which is also supported by gas-phase synthesis experiments .
Molecular Structure Analysis
The molecular structure of beta-alanine-hydrochloride is characterized by two beta-alanine zwitterions joined by a hydrogen bond with an O...O distance of 2.473 Å at room temperature. This structure is supported by powder FT-IR and FT-Raman spectroscopy, as well as solid-state 13C NMR spectra, which provide insights into the character of its hydrogen bonds and the protonation of beta-alanine .
Chemical Reactions Analysis
Beta-alanine and its derivatives, such as beta-alanine-hydrochloride, can act as peak modifiers in chromatographic methods. For instance, beta-alanine has been used to improve the elution of drugs like aceclofenac and haloperidol hydrochloride from a C18 column in RP-HPLC methods. The addition of beta-alanine to the mobile phase significantly improved the symmetry of the elution peaks and increased the theoretical plates for haloperidol hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-alanine-hydrochloride are closely related to its crystal structure and molecular interactions. The strong hydrogen bonding within its crystal structure contributes to its solid-state properties, as observed through various spectroscopic techniques. Additionally, the use of beta-alanine as a peak modifier in RP-HPLC methods indicates its solubility in water and its potential to interact with other molecules during the chromatographic process .
Applications De Recherche Scientifique
Exercise Performance Enhancement Beta-Alanine, a component related to beta-alacleatinine hydrochloride, has been extensively studied for its role in enhancing exercise performance through the augmentation of intramuscular carnosine content. Research demonstrates that chronic supplementation of beta-alanine can lead to improved exercise homeostasis and excitation-contraction coupling, attributing to its ergogenic effects. The improvement is linked to the biochemical properties of carnosine, including intramuscular pH buffering and calcium regulation, alongside its antiglycation and antioxidant properties, suggesting potential therapeutic applications beyond sports performance (Blancquaert, Everaert, & Derave, 2015).
Metabolic Pathways and Plant Physiology Beta-Alanine plays a critical role in various metabolic pathways and plant physiology, extending its significance beyond human health into the agricultural and environmental sciences. It is involved in the synthesis of pantothenate (vitamin B5), a precursor for Coenzyme A and acyl carrier protein, indicating its essentiality across different organisms, including plants. The review highlights the diverse functions of beta-alanine in plants, such as stress response, participation in lignin biosynthesis, ethylene production, and as a precursor for various compounds. This showcases the compound's multifaceted role in both human and plant biology, providing a foundation for future research into its broader applications (Parthasarathy, Savka, & Hudson, 2019).
Therapeutic Potentials and Antioxidant Properties Research into the therapeutic potentials of related compounds, such as alpha-lipoic acid (ALA), sheds light on the broader spectrum of beta-alacleatinine hydrochloride's applications. ALA, recognized for its antioxidant properties, combats oxidative stress by scavenging a variety of reactive oxygen species. Its dual solubility in both aqueous and lipid cell environments, alongside its role in recycling other antioxidants, positions it as a protective agent against cardiovascular diseases and other conditions associated with oxidative stress. This underlines the importance of exploring beta-alanine and its derivatives for potential therapeutic uses beyond their current applications (Wollin & Jones, 2003).
Propriétés
IUPAC Name |
2-amino-4,5-dihydro-1H-pyrimidin-6-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c5-4-6-2-1-3(8)7-4;/h1-2H2,(H3,5,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJUROSLRPXDTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(NC1=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574140 |
Source


|
| Record name | 2-Amino-5,6-dihydropyrimidin-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Alacleatinine hydrochloride | |
CAS RN |
15231-28-4 |
Source


|
| Record name | 2-Amino-5,6-dihydropyrimidin-4(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50574140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

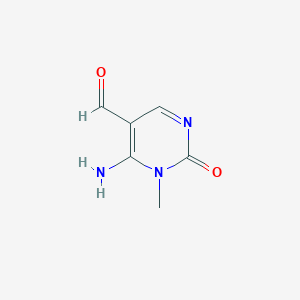
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
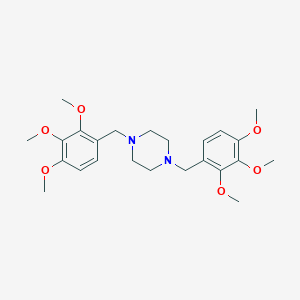
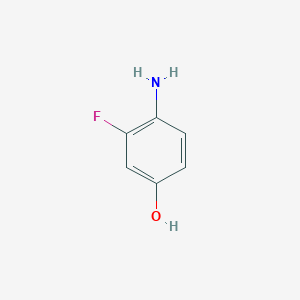
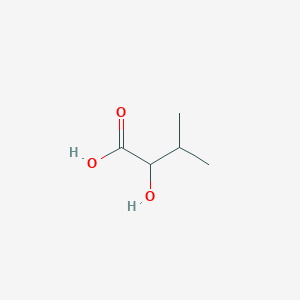
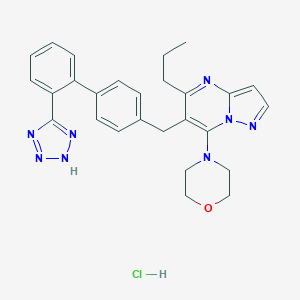
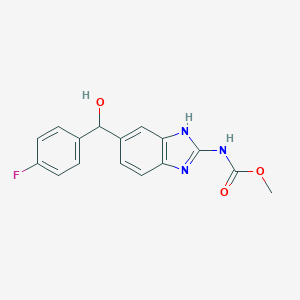
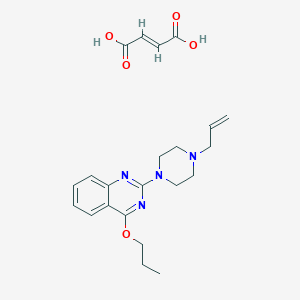
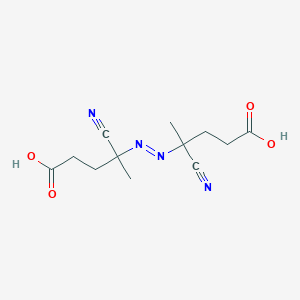
![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)

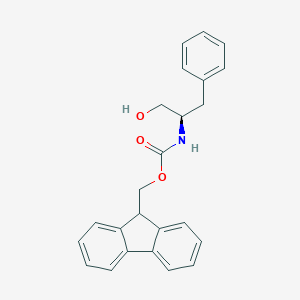
![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)
